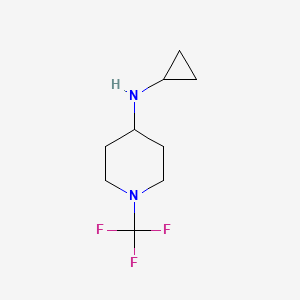
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine typically involves the use of piperidine as a starting material. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluoromethyl group is often introduced using trifluoromethylation reagents. Common synthetic routes include:
Cyclopropanation: This step involves the reaction of piperidine with a cyclopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism by which N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide: This compound shares the piperidine and trifluoromethyl groups but differs in the presence of a benzene sulfonamide moiety.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Another piperidine derivative with a trifluoromethyl group, but with different substitution patterns.
Uniqueness
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific combination of a cyclopropyl group and a trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H15F3N2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-3-8(4-6-14)13-7-1-2-7/h7-8,13H,1-6H2 |
Clave InChI |
IDASFRJXEYDMLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2CCN(CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















